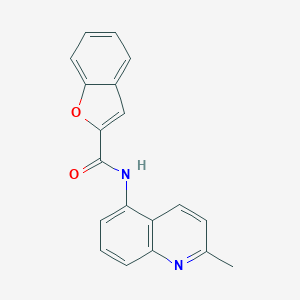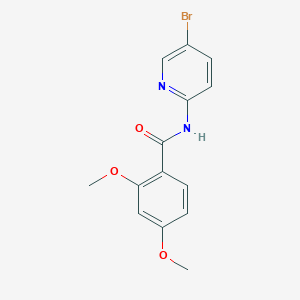![molecular formula C20H16Cl2N2O4 B243776 N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B243776.png)
N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide, also known as DCFDA, is a fluorescent dye that is widely used in scientific research. It is a derivative of fluorescein and is commonly used to measure reactive oxygen species (ROS) levels in cells.
Mecanismo De Acción
N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide is a non-fluorescent molecule that is converted to a highly fluorescent molecule upon reaction with ROS. The mechanism of action involves the oxidation of N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide by ROS to form the highly fluorescent DCF molecule. The fluorescence intensity of DCF is proportional to the amount of ROS present in the sample.
Biochemical and Physiological Effects:
N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide is a relatively non-toxic molecule and does not have any known biochemical or physiological effects on cells. However, it is important to note that the presence of N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide in cells may alter the ROS levels and affect the results of experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide is a highly sensitive and specific dye that can measure ROS levels in cells with high accuracy. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, it is important to note that N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide is not specific to any particular type of ROS and may react with other oxidizing agents in cells. Additionally, the presence of N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide in cells may alter the ROS levels and affect the results of experiments.
Direcciones Futuras
There are several future directions for the use of N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide in scientific research. One potential direction is the development of more specific ROS probes that can differentiate between different types of ROS. Another direction is the use of N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide in vivo to measure ROS levels in animal models. Additionally, the use of N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide in combination with other fluorescent probes may provide more comprehensive information on the oxidative stress levels in cells.
Métodos De Síntesis
N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with acetic anhydride, followed by reaction with 4-methyl-1,2-phenylenediamine and furfurylamine. The final product is purified through column chromatography to obtain pure N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide.
Aplicaciones Científicas De Investigación
N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide is commonly used in scientific research to measure ROS levels in cells. ROS are highly reactive molecules that can cause damage to cells and contribute to the development of various diseases. By measuring ROS levels, researchers can gain insight into the oxidative stress levels in cells and the potential role of ROS in disease development. N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide is also used in flow cytometry and microscopy to visualize ROS in cells.
Propiedades
Fórmula molecular |
C20H16Cl2N2O4 |
|---|---|
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
N-[3-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H16Cl2N2O4/c1-12-4-6-14(23-20(26)18-3-2-8-27-18)10-16(12)24-19(25)11-28-17-7-5-13(21)9-15(17)22/h2-10H,11H2,1H3,(H,23,26)(H,24,25) |
Clave InChI |
GKUVCAIWQIVBOQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B243693.png)




![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B243699.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B243701.png)



![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B243709.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B243710.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B243715.png)
